Acidity (pKa) Comparison: Over 4 pKa Units More Acidic Than Non-Fluorinated N-Phenylmethanesulfonamide
The presence of the trifluoromethyl group drastically increases the acidity of the sulfonamide N-H proton. The pKa of 1,1,1-trifluoro-N-phenylmethanesulfonamide is 4.35 [1]. In contrast, its non-fluorinated counterpart, N-phenylmethanesulfonamide, has a pKa of 9.89 [2]. This difference of 5.54 pKa units corresponds to the fluorinated compound being over 300,000 times more acidic than the non-fluorinated analog. This high acidity is essential for its role in acid-catalyzed reactions and its ability to form strong hydrogen bonds as a donor.
| Evidence Dimension | Aqueous Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 4.35 ± 0.10 (Predicted) [1] |
| Comparator Or Baseline | N-phenylmethanesulfonamide (C6H5NHSO2CH3): pKa = 9.89 [2] |
| Quantified Difference | ΔpKa = -5.54, indicating >300,000-fold higher acidity |
| Conditions | Potentiometric titration and prediction in aqueous and 67% DMF-water systems. |
Why This Matters
This extreme difference in acidity directly influences chemical reactivity, hydrogen-bonding capabilities, and protein binding, making the compound irreplaceable in applications where a strong H-bond donor or a nucleophile with a low pKa is required.
- [1] R. D. Trepka, J. K. Harrington, and J. W. Belisle. Acidities and Partition Coefficients of Fluoromethanesulfonamides. J. Org. Chem. 1974, 39, 8, 1094-1098. DOI: 10.1021/jo00922a017 View Source
- [2] Scite.ai. Acidites and partition coefficients of fluoromethanesulfonamides - The - PDF Free Download. (citing data from Trepka, 1974). Retrieved April 21, 2026. View Source
